molecular formula C12H21NO4 B063023 1-Boc-4-methylpiperidine-4-carboxylic acid CAS No. 189321-63-9

1-Boc-4-methylpiperidine-4-carboxylic acid

Cat. No. B063023
M. Wt: 243.3 g/mol
InChI Key: OKBNEDPOUYRYNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid involves several key steps, including asymmetric synthesis methods and the utilization of specific reactions to achieve the desired molecular configuration. A notable method described involves the Sharpless epoxidation as a chirality source, regioselective ring opening, and ring-closing metathesis to construct the piperidine ring, with stereogenic center at C-4 set by stereoselective hydrogenation (Alegret, Santacana, & Riera, 2007). Another approach includes the synthesis of related structures through solid-phase synthesis techniques, highlighting the versatility of methods for incorporating such units into peptides (Martin et al., 2001).

Molecular Structure Analysis

The molecular structure of 1-Boc-4-methylpiperidine-4-carboxylic acid is characterized by its Boc-protected amino group and a carboxylic acid moiety. These functional groups play a crucial role in its chemical behavior, influencing its solubility, reactivity, and overall molecular conformation. Studies have utilized derivatives of this compound to investigate the impact of its structure on peptide conformations, demonstrating its utility in promoting specific secondary structures within peptide chains (Bishop et al., 2000).

Chemical Reactions and Properties

1-Boc-4-methylpiperidine-4-carboxylic acid participates in various chemical reactions, including its role in peptide coupling and the formation of complex molecules. Its Boc-protected amino group allows for selective reactions to occur, enabling the synthesis of diverse peptide structures and the incorporation of metal coordination sites within peptide backbones for the development of metallopeptides (Bishop et al., 2000). Furthermore, its chemical properties are utilized in the synthesis of redox-active amino acids and peptides, indicating its applicability in the design of molecular electronic devices and light-harvesting assemblies (Peek et al., 2009).

Scientific Research Applications

Ruthenium-Catalyzed Synthesis for Triazole-based Scaffolds

Ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule crucial for the preparation of peptidomimetics or biologically active compounds. This process addresses the Dimroth rearrangement issue, allowing for complete regiocontrol in the synthesis of triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Scaffolds for Combinatorial Chemistry

Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a conformationally rigid, crown-shaped scaffold, was synthesized starting from a 3-pyrrolidone-derived 1,4-diketone. This process involves orthogonally protected intermediates, demonstrating the compound's versatility as a building block for further chemical synthesis (Penning & Christoffers, 2012).

Continuous Flow Carboxylation

A large-scale carboxylation of N-Boc-4,4-difluoropiperidine was achieved using a continuous flow process, demonstrating the compound's utility in scalable preparations to support medicinal chemistry research programs. This method involves N-Boc-directed α-deprotonation followed by CO2 gas trapping (Kestemont et al., 2021).

Lipase Catalyzed Regioselective Lactamization

The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid involved lipase-catalyzed regioselective lactamization, demonstrating an enzyme-catalyzed approach to synthesize protected amino acids. This method simplifies work up and recycling of the enzyme, showing the compound's applicability in enzyme-mediated transformations (Aurell et al., 2014).

Safety And Hazards

The safety information for 1-Boc-4-methylpiperidine-4-carboxylic acid indicates that it has the GHS07 hazard class. The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 . It is classified as an irritant and should be handled with care .

properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-12(4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBNEDPOUYRYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632519
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-methylpiperidine-4-carboxylic acid

CAS RN

189321-63-9
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-methyl-piperidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirring solution of N-tert-butoxycarbonyl-4-methyl-isonipecotic acid ethyl ester (17.4 mmol, 4.73 g) in THF (50 mL) and ethanol (50 mL) was added 50% NaOH (50 mL) and the mixture heated to reflux overnight. The reaction was diluted with 10% KHSO4 (600 mL) and cone. H2 SO4 (5 mL) and extracted with ethyl acetate (2×250 mL). The organic layers were combined, washed with water (500 mL) and brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The residue was triturated with diethyl ether:hexanes and filtered to give 1.12 g of an orange solid. The filtrates were evaporated to give 2.71 g of the title compound as an orange solid.
Quantity
4.73 g
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50 mL
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50 mL
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50 mL
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600 mL
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solvent
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Synthesis routes and methods II

Procedure details

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